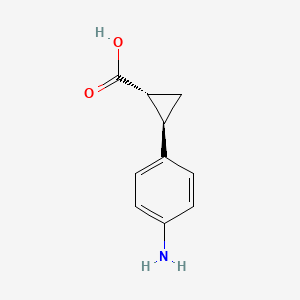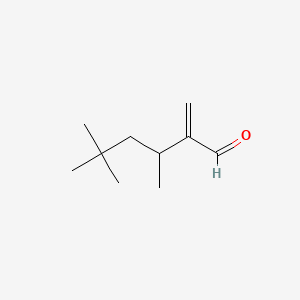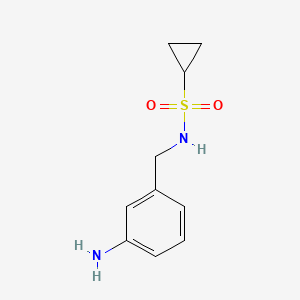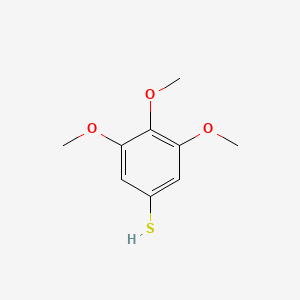
3,4,5-TRIMETHOXYBENZENE-1-THIOL
Übersicht
Beschreibung
3,4,5-Trimethoxybenzene-1-thiol: is an organic compound characterized by the presence of three methoxy groups and a thiol group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trimethoxybenzene-1-thiol typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with thiourea in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired thiol compound .
Industrial Production Methods: the general approach involves the use of phase-transfer catalysis and basic-reductive systems to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3,4,5-Trimethoxybenzene-1-thiol can undergo oxidation reactions to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4,5-Trimethoxybenzene-1-thiol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new materials .
Biology: In biological research, this compound is studied for its potential antioxidant properties. It is also investigated for its role in modulating enzyme activities and cellular signaling pathways .
Medicine: Its thiol group allows it to interact with various biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of 3,4,5-trimethoxybenzene-1-thiol involves its ability to donate electrons and act as an antioxidant. The thiol group can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, the compound can modulate the activity of enzymes involved in redox reactions and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- **1
Eigenschaften
Molekularformel |
C9H12O3S |
|---|---|
Molekulargewicht |
200.26 g/mol |
IUPAC-Name |
3,4,5-trimethoxybenzenethiol |
InChI |
InChI=1S/C9H12O3S/c1-10-7-4-6(13)5-8(11-2)9(7)12-3/h4-5,13H,1-3H3 |
InChI-Schlüssel |
BLFIUDXNGYVYMP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)S |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
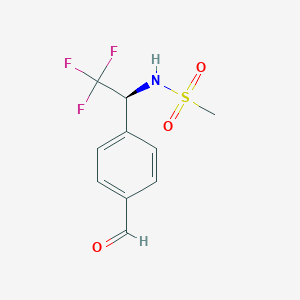
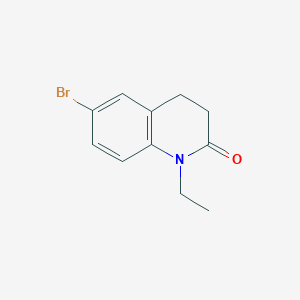
![2-(1H-pyrrolo[2,3-b]pyridin-5-yl)isoindoline-1,3-dione](/img/structure/B8776127.png)
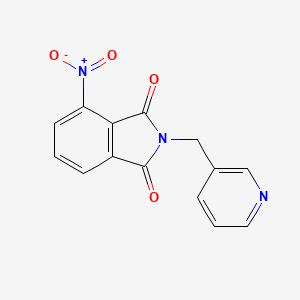
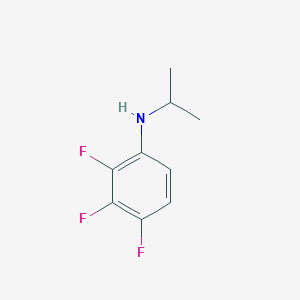
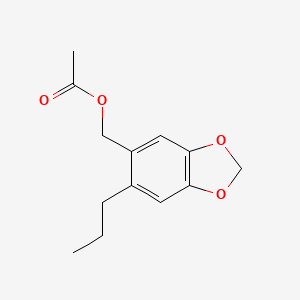
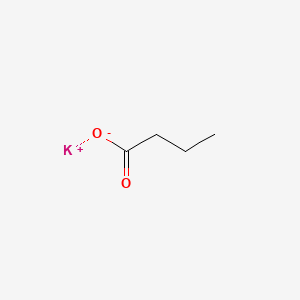
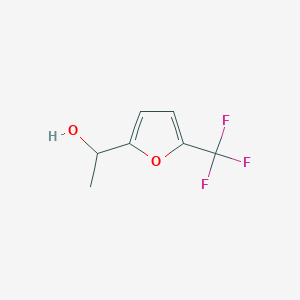
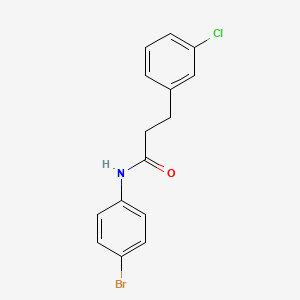

![ethyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole-5-carboxylate](/img/structure/B8776182.png)
